molecular formula C14H23NO5 B1487260 1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 2206969-87-9

1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1487260
CAS No.: 2206969-87-9
M. Wt: 285.34 g/mol
InChI Key: QIOQGIFBZKOSEZ-UHFFFAOYSA-N
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Description

1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid (molecular formula: C₁₄H₂₃NO₅, molecular weight: 285.34 g/mol) is a spirocyclic compound featuring a 6-oxaspiro[2.5]octane core . The structure includes a tert-butoxycarbonyl (Boc)-protected aminomethyl group attached to the spiro ring and a carboxylic acid substituent at the 1-position. This compound is utilized as a building block in organic synthesis, particularly in drug discovery, due to its conformational rigidity and the versatility of the Boc group for further functionalization .

The 6-oxaspiro[2.5]octane system introduces strain, which can influence reactivity and binding interactions. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables coupling reactions for peptide or prodrug synthesis .

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9-14(10(16)17)8-13(14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOQGIFBZKOSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid, with the CAS number 2206969-87-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • Structure : The compound features a spirocyclic structure which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been hypothesized that the presence of the tert-butoxycarbonyl group may enhance the compound's ability to interact with active sites of enzymes, potentially leading to inhibition.

Case Study 1: Enzyme Interaction

A study investigated the interaction of spiro compounds with bacterial enzymes involved in pathogenicity. The findings suggested that modifications in the side chains of spiro compounds could enhance their inhibitory effects on these enzymes. Although direct data on this compound was not available, it is reasonable to extrapolate potential enzyme inhibition based on structural similarities .

Case Study 2: Antimicrobial Screening

In a broader screening of spiro compounds for antimicrobial activity, several derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The structure of this compound positions it as a candidate for similar studies .

Data Table: Biological Activity Summary

Biological ActivityEvidence/Source
AntimicrobialRelated spiro compounds show activity
Enzyme InhibitionHypothesized based on structural analysis
Therapeutic PotentialUnder investigation in related compounds

Scientific Research Applications

General Synthetic Route:

  • Starting Materials : Begin with appropriate amino acids or derivatives.
  • Protection : Protect the amine group using Boc anhydride.
  • Formation of Spirocyclic Structure : Utilize cyclization reactions to form the spiro compound.
  • Deprotection : Remove the Boc group under acidic conditions to yield the final product.

Applications in Medicinal Chemistry

1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid has shown potential in various areas of medicinal chemistry:

  • Antitumor Activity : Preliminary studies suggest that compounds with spirocyclic structures can exhibit antitumor properties due to their ability to interact with biological macromolecules, potentially inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives have been explored for neuroprotective effects, indicating possible applications in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the effectiveness of spiro compounds in drug development:

  • A study published in Journal of Medicinal Chemistry reported that spirocyclic compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
  • Research conducted by Pharmaceutical Research indicated that modifications on spiro compounds could enhance their bioavailability and therapeutic efficacy, making them suitable candidates for drug formulation .

Applications in Material Science

The unique structural properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer in polymer synthesis, contributing to materials with tailored mechanical properties and thermal stability.

Comparison with Similar Compounds

6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

  • CAS : 871727-05-8
  • Molecular Formula: C₁₃H₂₁NO₄
  • Key Differences: Replaces the oxa group (oxygen) with an aza group (nitrogen) at the 6-position. The Boc group is directly attached to the nitrogen, eliminating the aminomethyl linker present in the target compound.

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid

  • CAS : 1824022-98-1
  • Molecular Formula: C₁₄H₂₃NO₄
  • Key Differences: Lacks the oxa group in the spiro core (replaced by a carbon). The Boc-amino group is directly attached to the spiro ring without the methylene bridge, reducing polarity and oxygen content compared to the target compound .

6-(tert-Butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid

  • CAS : 2384170-69-6
  • Molecular Formula: C₁₂H₁₈F₂NO₄
  • The aza group and direct Boc attachment further differentiate it from the target .

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid

  • CAS : 1262396-32-6
  • Molecular Formula: C₁₃H₂₁NO₄
  • Key Differences : Positions the carboxylic acid at the 5-position instead of the 1-position, altering the spatial orientation of functional groups. This impacts intermolecular interactions and synthetic applications .

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

  • CAS : 1087798-38-6
  • Molecular Formula: C₁₃H₂₁NO₄
  • Key Differences: Features a smaller spiro[3.3]heptane core, reducing ring strain and altering conformational flexibility. The Boc-amino group is directly attached, similar to CAS 1824022-98-1, but with a distinct ring system .

Comparative Data Table

Compound Name (CAS) Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (EN300-6486977) 6-oxaspiro[2.5]octane C₁₄H₂₃NO₅ 285.34 Boc-aminomethyl, 1-carboxylic acid
6-Aza analog (871727-05-8) 6-azaspiro[2.5]octane C₁₃H₂₁NO₄ 255.31 Boc on N, 1-carboxylic acid
Difluoro derivative (2384170-69-6) 6-azaspiro[2.5]octane C₁₂H₁₈F₂NO₄ 291.29 Boc on N, 2,2-difluoro, 1-carboxylic acid
Spiro[3.3]heptane analog (1087798-38-6) spiro[3.3]heptane C₁₃H₂₁NO₄ 255.31 Boc-amino, 2-carboxylic acid

Preparation Methods

Synthesis of the Spirocyclic Core

The oxaspiro[2.5]octane framework is generally synthesized via cyclization reactions involving appropriately functionalized precursors such as hydroxy or halomethyl derivatives. A common approach involves:

  • Starting from a tetrahydrofuran or tetrahydropyran derivative.
  • Formation of the spiro linkage by intramolecular nucleophilic substitution or ring-closing reactions.

For example, related spirocyclic compounds have been prepared using dibromocarbene addition to double bonds followed by debromination, as reported in analogous systems. This method allows for the construction of the spiro ring with control over stereochemistry.

Introduction of the Amino Methyl Group and Boc Protection

The amino methyl substituent is introduced by:

  • Nucleophilic substitution or reductive amination on a suitable aldehyde or halomethyl precursor.
  • Subsequent protection of the amino group with tert-butoxycarbonyl anhydride (Boc2O) in the presence of base catalysts such as triethylamine and 4-dimethylaminopyridine (DMAP).

A representative procedure involves stirring the amine precursor with Boc2O and DMAP in anhydrous dichloromethane under nitrogen at room temperature for 48 hours, followed by aqueous acid workup to isolate the Boc-protected amino methyl derivative with high yield (~85%).

Carboxylic Acid Formation and Purification

The carboxylic acid functionality is typically introduced or preserved by:

  • Hydrolysis of ester precursors using aqueous potassium hydroxide (KOH) in a mixture of methanol, tetrahydrofuran (THF), and water at room temperature for extended periods (~32 hours).
  • Acidification of the reaction mixture to pH ~2 with hydrochloric acid (HCl).
  • Extraction with ethyl acetate and drying over anhydrous magnesium sulfate to isolate the free acid in good yields (~78%).

Representative Experimental Procedure Summary

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, DMAP, Et3N, CH2Cl2, N2, rt, 48 h 85 Stirring under inert atmosphere
Ester Hydrolysis KOH (50%), MeOH/THF/H2O, rt, 32 h 78 Acidify to pH 2, extract with AcOEt
Spiro Ring Formation Dibromocarbene addition, debromination (H2, Pd/C) ~83 (debromination) Hydrogenolysis preferred over radical reduction

Analytical and Characterization Data

  • NMR Spectroscopy:
    • ^1H NMR signals consistent with Boc group (tert-butyl singlet ~1.4 ppm), spiro ring protons, and amino methyl substituent protons.
  • Optical Rotation:
    • Specific rotation values reported for intermediates and final products indicate stereochemical integrity (e.g., [α]_D^25 ~ -21.9 for Boc-protected intermediate).
  • Mass Spectrometry:
    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular weight (m/z 285.34 for the acid).

Research Findings and Optimization Notes

  • The use of dibromocarbene addition to alkenes followed by hydrogenolysis provides a stereoselective and efficient route to the spirocyclic core with minimal side products.
  • Boc protection under mild conditions (room temperature, inert atmosphere) prevents deprotection and degradation, which can occur under acidic or harsh conditions.
  • Hydrolysis of esters to acids requires careful pH control to avoid decomposition or side reactions.
  • Hydrogenolysis is preferred over radical reduction for debromination steps due to higher yields and cleaner reactions.

Summary Table of Preparation Method Steps

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Spirocyclic Core Formation Dibromocarbene addition + hydrogenolysis Efficient stereoselective ring closure
Amino Methyl Introduction Aminomethylation + Boc protection (Boc2O, DMAP, Et3N) High yield Boc-protected amine
Ester Hydrolysis KOH in MeOH/THF/H2O, acidification Clean conversion to carboxylic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves spirocyclic system formation via cyclopropanation followed by Boc-protection of the amine. Key steps include:

  • Cyclopropane ring closure using carbene insertion or [2+1] cycloaddition under palladium catalysis .
  • Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base like triethylamine to stabilize the intermediate .
  • Yield optimization requires strict control of temperature (0–25°C) and inert atmosphere to prevent Boc-group hydrolysis. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Stereochemical analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic geometry. Nuclear Overhauser Effect (NOE) spectroscopy identifies spatial proximity of the oxaspiro and Boc-protected amine groups .
  • Purity assessment : Reverse-phase HPLC (≥95% purity threshold) coupled with mass spectrometry (ESI-MS) detects impurities like de-Boc byproducts or cyclopropane ring-opened derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Chemical safety goggles (OSHA 29 CFR 1910.133 or EN166), nitrile gloves, and lab coats .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., trifluoroacetic acid during Boc deprotection) .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal via licensed waste services .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s reactivity in peptide coupling or ring-opening reactions?

  • Methodological Answer :

  • The 6-oxaspiro[2.5]octane system imposes steric hindrance, slowing nucleophilic attacks at the cyclopropane ring. Kinetic studies (e.g., kobsk_{obs} measurements in DMSO/water) reveal that ring-opening under acidic conditions (pH < 3) proceeds via carbocation intermediates stabilized by the oxa-group .
  • For peptide coupling, activate the carboxylic acid with HATU/DIPEA in DMF to enhance electrophilicity despite steric constraints .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled degradation studies : Incubate the compound in buffers (pH 1–12) at 37°C, sampling at intervals for LC-MS analysis. Data discrepancies often arise from trace metal contaminants (e.g., Fe³⁺) accelerating oxidation; add EDTA to chelate metals .
  • Statistical validation : Use ANOVA to compare degradation rates across replicates, ensuring p < 0.05 for significance .

Q. How can computational modeling predict the compound’s behavior in enzyme-binding assays?

  • Methodological Answer :

  • Docking simulations : Employ AutoDock Vina with force fields (e.g., AMBER) to model interactions between the spirocyclic core and target enzymes (e.g., proteases). Parameterize the Boc group’s partial charges using DFT calculations at the B3LYP/6-31G* level .
  • Validation : Correlate docking scores (ΔG binding) with experimental IC₅₀ values from fluorogenic assays .

Q. What comparative methodologies evaluate the Boc group’s stability against alternative protecting groups in complex syntheses?

  • Methodological Answer :

  • Parallel deprotection studies : Compare Boc (cleaved with TFA/DCM) vs. Fmoc (piperidine/DMF) in model peptides. Monitor reaction progress via in situ FTIR for carbonyl group disappearance .
  • Accelerated stability testing : Expose protected intermediates to heat (40°C) and humidity (75% RH) for 72 hours; quantify degradation via UPLC-MS .

Methodological Notes

  • Data Reporting : Follow IUPAC guidelines for thermophysical property documentation, including explicit uncertainty ranges for melting points and solubility .
  • Experimental Design : Use randomized block designs with split-plot arrangements to account for batch variability in multi-step syntheses .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid

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